molecular formula C10H13NO3 B8024680 Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B8024680
M. Wt: 195.21 g/mol
InChI Key: DCMRIAOHWPTYBA-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a versatile organic compound with a pyridine ring structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of isopropylamine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid: This compound lacks the ester group and has a carboxylic acid group instead.

Uniqueness

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its isopropyl group, which imparts different steric and electronic properties compared to its methyl-substituted analogs. This difference can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 2-oxo-1-propan-2-ylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)11-5-4-8(6-9(11)12)10(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMRIAOHWPTYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-hydroxyisonicotinate (306 mg, 2 mmol) in dimethyl formamide (30 mL) was added 2-bromopropane (0.24 g, 2 mmol) and potassium carbonate (5.52 g, 4 mmol), the mixture was heated to 110° C. and stirred overnight. The solvent was evaporated in vacuo and purified by column chromatography (silica gel, petroleum ether/ethyl acetate=3:1) to give methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate (70 mg, 18%). LRMS (M+H+) m/z: calcd 195.05. found 195.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To methyl 2-oxo-1H-pyridine-4-carboxylate (700 mg, 4.57 mmol) in dry DMF (4.4 mL) was added finely ground K2CO3 (2.53 g, 18.3 mmol) followed by 2-iodopropane (914 μL, 9.14 mmol). The mixture was heated at 60° C. (external) for 1 h. The mixture was diluted with acetonitrile (10 mL) and was filtered. The filtrate was evaporated onto Celite and was purified by column chromatography (0-100% EtOAc/DCM) to give methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate (230 mg). ESI-MS m/z calc 195.1. found 196.3 (M−1)−. Retention time: 1.09 minutes (3 min run).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
914 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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